

Application Notes and Protocols: Development of Fungicidal Agents from Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-(Phenylthio)nicotinic acid*

Cat. No.: B350237

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Introduction

Nicotinic acid (niacin or vitamin B3) and its derivatives are a well-established class of compounds in medicinal and agricultural chemistry, exhibiting a wide range of biological activities.^[1] In the realm of agriculture, these derivatives have shown significant promise as fungicidal agents, offering novel scaffolds for the development of effective crop protection solutions.^{[2][3]} Notably, the commercial success of boscalid, a nicotinamide-based fungicide, has spurred further research into this chemical class.^[4] This document provides detailed application notes and protocols for the development of fungicidal agents from nicotinic acid derivatives, with a focus on their synthesis, *in vitro* and *in vivo* evaluation, and mechanism of action.

Data Presentation: Fungicidal Activity of Nicotinic Acid Derivatives

The following tables summarize the quantitative data on the fungicidal activity of various nicotinic acid derivatives against different fungal pathogens.

Table 1: In Vivo Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew (*Pseudoperonospora cubensis*)^{[2][5]}

Compound ID	Substituents on Pyridine Ring	Substituents on Thiophene Ring	EC50 (mg/L)
4a	2-CH ₃ , 5-CN, 6-Cl	-	4.69
4f	5,6-diCl	-	1.96
Flumorph	(Commercial Fungicide)	-	7.55
Diflumetorim	(Commercial Fungicide)	-	21.44

Table 2: In Vitro Antifungal Activity of Nicotinamide Derivatives[6][7]

Compound ID	Fungal Species	MIC (µg/mL)
3a-17	Rhizoctonia solani	15.8 (IC50, µM)
3a-17	Sclerotinia sclerotiorum	20.3 (IC50, µM)
16g	Candida albicans SC5314	0.25
16g	Fluconazole-resistant C. albicans (6 strains)	0.125 - 1
Boscalid	Rhizoctonia solani	Comparable to 3a-17
Carbendazim	Sclerotinia sclerotiorum	Comparable to 3a-17

Experimental Protocols

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[8][9]

This protocol describes a general two-step synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

Step 1: Synthesis of Nicotinoyl Chloride (Intermediate 2)

- Suspend the substituted nicotinic acid (1) in anhydrous dichloromethane (DCM).

- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Slowly add oxalyl chloride (3 equivalents) to the suspension at room temperature.
- Stir the reaction mixture at room temperature for 6 hours or until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
- Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude nicotinoyl chloride (2). This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives (4)

- Dissolve the substituted thiophen-2-amine (3) and triethylamine in anhydrous DCM and cool the solution in an ice bath.
- Slowly add the crude nicotinoyl chloride (2) dissolved in anhydrous DCM to the solution.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically 4-6 hours), monitoring by TLC.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-(thiophen-2-yl) nicotinamide derivative (4).

In Vitro Antifungal Assay: Mycelial Growth Inhibition[4] [10]

This protocol determines the direct antifungal activity of a compound by measuring the inhibition of fungal mycelial growth.

- Preparation of Fungal Strains and Compounds:

- Culture phytopathogenic fungi (e.g., *Rhizoctonia solani*, *Sclerotinia sclerotiorum*) on potato dextrose agar (PDA) at $27 \pm 1^\circ\text{C}$ for several days to obtain fresh mycelium.
- Dissolve the nicotinic acid derivatives and reference fungicides in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.

• Assay Procedure:

- Prepare PDA medium and sterilize it by autoclaving.
- While the PDA is still molten, add the test compound solutions to achieve the desired final concentrations.
- Pour the amended PDA into sterile Petri dishes.
- Place a mycelial plug (typically 5-6 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
- Seal the plates and incubate them at $27 \pm 1^\circ\text{C}$.
- Measure the diameter of the fungal colony daily until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

• Data Analysis:

- Calculate the percentage of mycelial growth inhibition (MGI) using the following formula:
$$\text{MGI (\%)} = [(dc - dt) / dc] \times 100$$
 Where: dc = average diameter of the fungal colony in the control group
dt = average diameter of the fungal colony in the treatment group
- Determine the EC50 value (the concentration of the compound that inhibits fungal growth by 50%) by probit analysis.

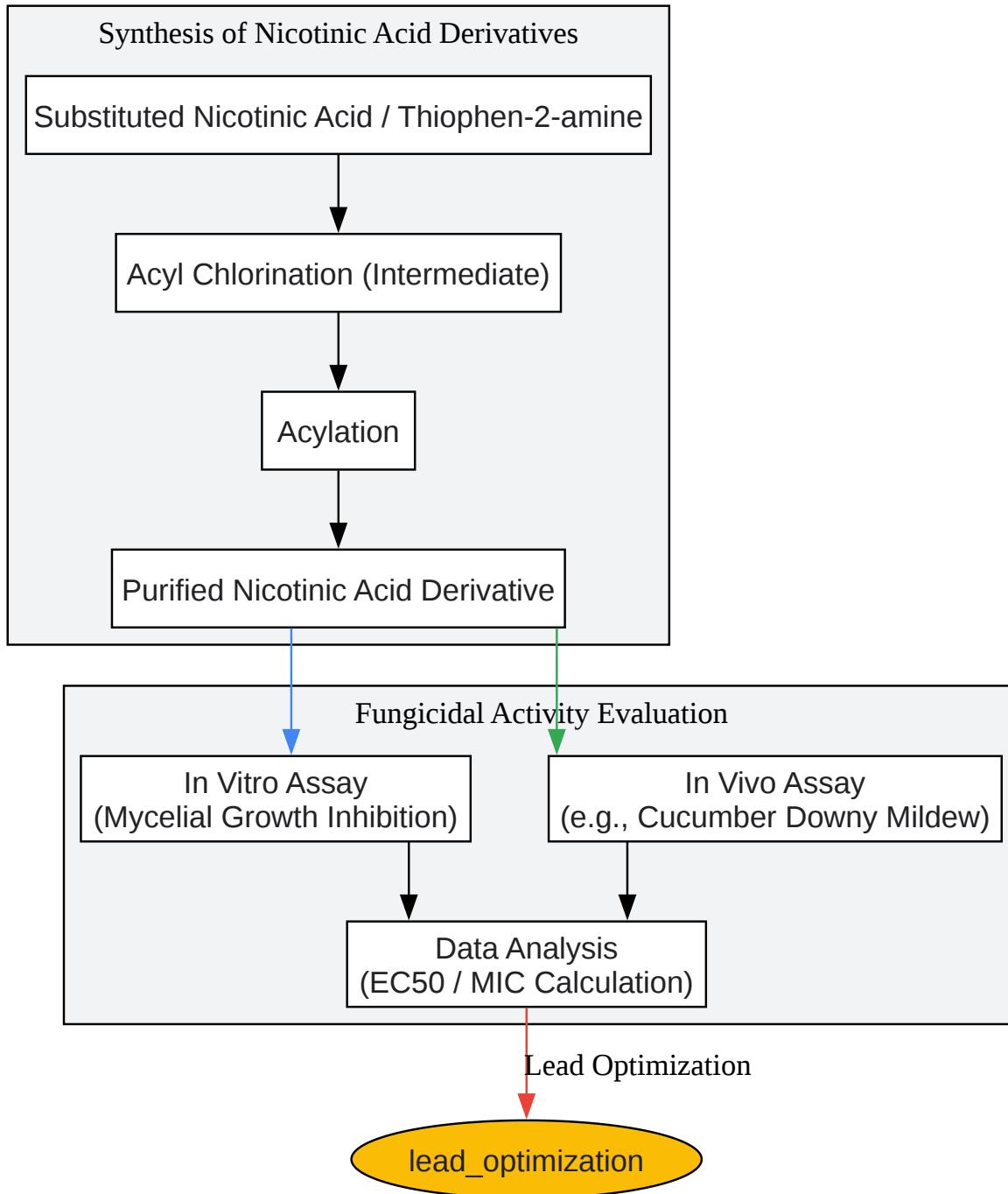
In Vivo Antifungal Assay: Control of Cucumber Downy Mildew[11][12]

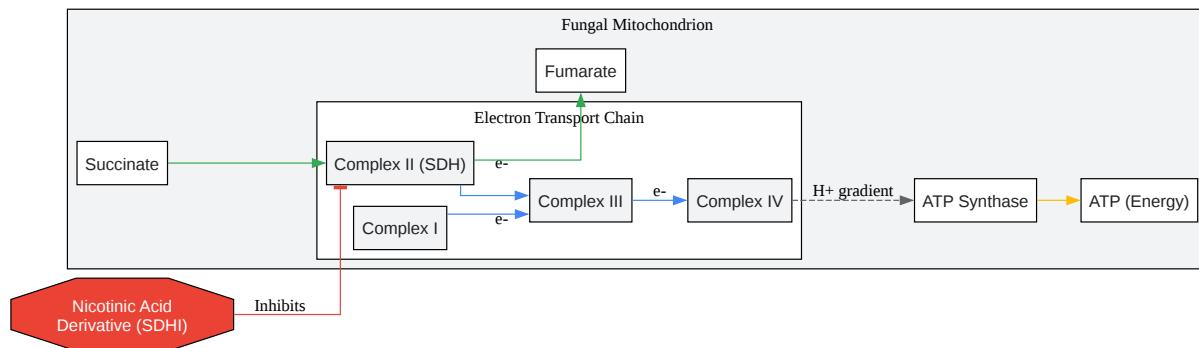
This protocol evaluates the efficacy of the synthesized compounds in controlling cucumber downy mildew on cucumber plants.

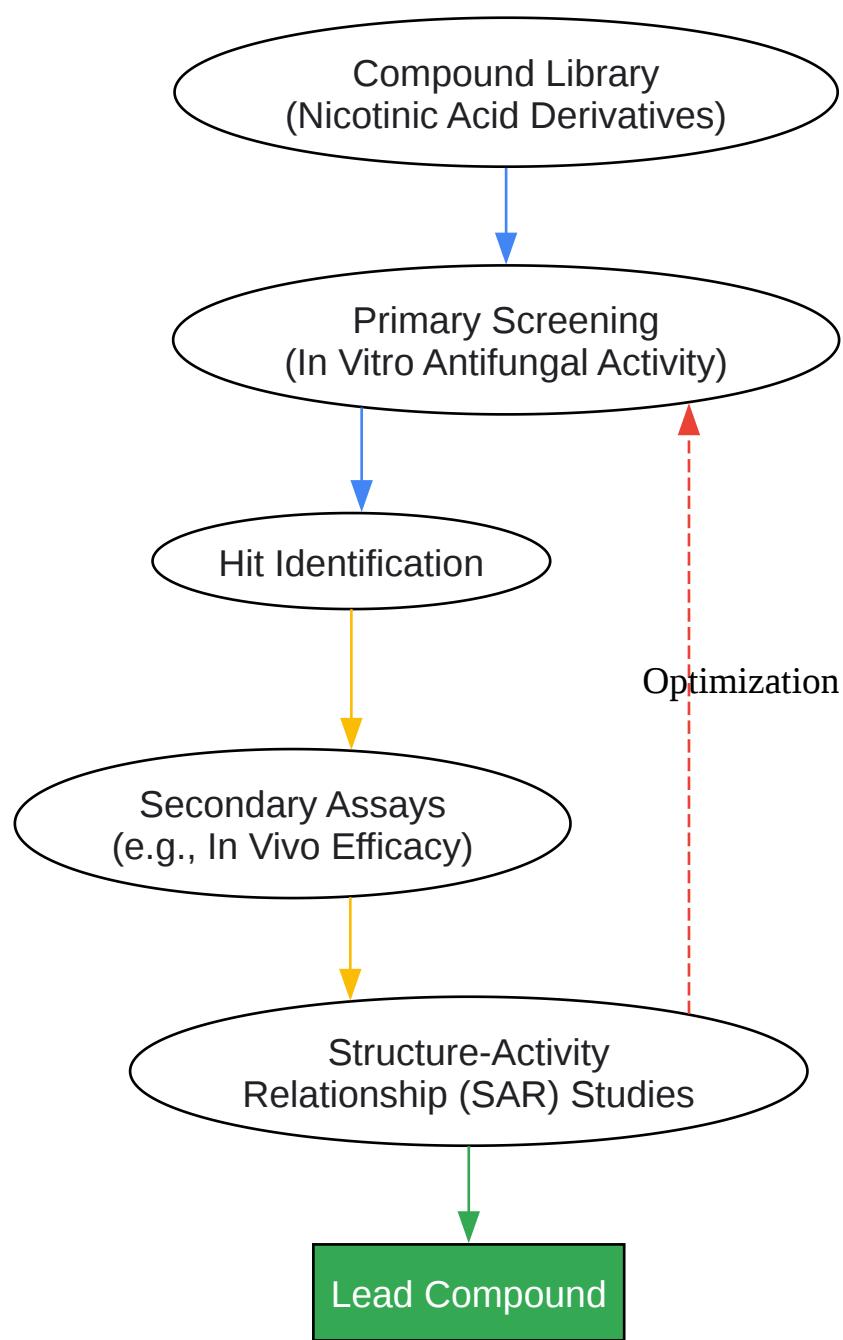
- Plant Cultivation and Compound Preparation:
 - Grow cucumber seedlings to the two-leaf stage.
 - Prepare solutions of the test compounds and commercial fungicides at various concentrations in a solvent (e.g., DMSO) and dilute with water containing a surfactant (e.g., Tween 80).
- Inoculation and Treatment (Curative Activity):
 - Prepare a spore suspension of *Pseudoperonospora cubensis* in sterile distilled water.
 - Inoculate the cucumber leaves by spraying them with the spore suspension.
 - Maintain the inoculated plants in a high-humidity environment for 24 hours to facilitate infection.
 - Spray the infected leaves with the prepared test compound solutions.
- Incubation and Disease Assessment:
 - Keep the treated plants in a greenhouse at 20-25°C with high humidity for 7 days.
 - Assess the disease severity by visually estimating the percentage of the leaf area covered by lesions.
 - Calculate the control efficacy of the compounds relative to the untreated control.

Visualizations

Synthesis and Evaluation Workflow







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